molecular formula C6H9FO B2755970 1-[1-(Fluoromethyl)cyclopropyl]ethanone CAS No. 1783648-22-5

1-[1-(Fluoromethyl)cyclopropyl]ethanone

Cat. No.: B2755970
CAS No.: 1783648-22-5
M. Wt: 116.135
InChI Key: SIAMYKQFNACISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Fluoromethyl)cyclopropyl]ethanone (CAS 1783648-22-5) is a fluorinated organic compound with the molecular formula C6H9FO and a molecular weight of 116.13 g/mol . As a fluorinated cyclopropane derivative, this compound serves as a valuable synthetic building block in medicinal chemistry and organic synthesis. The incorporation of both a fluoromethyl group and a ketone functional group into the strained cyclopropane ring system creates a versatile intermediate for constructing more complex molecules . Fluorine atoms and cyclopropane rings are privileged motifs in pharmaceutical and agrochemical research. The cyclopropane ring's rigidity can lock molecular conformations to optimize interactions with biological targets, while the fluorine atom can significantly alter a compound's lipophilicity, metabolic stability, and bioavailability . The reactive ethanone (ketone) group is a key handle for further chemical transformations, including nucleophilic additions, reductions, and condensations, enabling researchers to explore diverse chemical space . This compound is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions, referring to a relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(fluoromethyl)cyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c1-5(8)6(4-7)2-3-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAMYKQFNACISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1 Fluoromethyl Cyclopropyl Ethanone and Its Analogues

Formation of the Fluorocyclopropyl Ring System

The construction of the fluorocyclopropyl core is a critical step that can be achieved through several distinct methodologies. These approaches often focus on the strategic introduction of the fluorine atom either before, during, or after the formation of the three-membered ring.

Cyclopropanation Reactions for Fluorine Incorporation

Cyclopropanation reactions represent a direct and widely utilized method for forming the cyclopropane (B1198618) ring. The incorporation of fluorine can be achieved by reacting an appropriately fluorinated precursor, such as a fluoroalkene or a fluorocarbene, with a suitable reaction partner.

One common strategy involves the addition of carbenes to fluoroalkenes. researchgate.net For the synthesis of a 1-(fluoromethyl)cyclopropyl group, a potential precursor could be a 2-fluoroallyl derivative. Another powerful approach is the reaction of alkenes with fluorocarbenes. researchgate.net The generation of fluorocarbenes or carbenoids from precursors like difluoromethane (B1196922) derivatives allows for their subsequent addition to an alkene, forming the fluorocyclopropane (B157604) ring. For instance, the transition metal-catalyzed [2+1]-cycloaddition of a diazo compound to an aromatic vinyl fluoride (B91410) is a known method for constructing fluorinated cyclopropane rings. nih.gov

The Corey-Chaykovsky cyclopropanation is another relevant method, which has been successfully used to synthesize 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes from 2-hydroxychalcones. nih.gov While not directly incorporating fluorine, this method's applicability to acyl-substituted cyclopropanes suggests its potential adaptation for fluorinated analogues.

Cyclopropanation Method Key Reactants Typical Catalyst/Reagent Notes
Carbene Addition to FluoroalkenesFluoroalkene, Carbene precursorTransition metal catalystA versatile method for introducing fluorine into the cyclopropane ring. researchgate.net
Fluorocarbene Addition to AlkenesAlkene, Fluorocarbene precursorBase or metal catalystThe electrophilic nature of fluorine-containing carbenes is a key property in these reactions. nih.gov
[2+1]-CycloadditionAromatic vinyl fluoride, Diazo compoundCopper(II) acetylacetonate (B107027) (Cu(acac)₂)Effective for constructing fluorinated cyclopropane moieties. nih.gov
Corey-Chaykovsky CyclopropanationUnsaturated ketone (e.g., chalcone), Sulfoxonium ylideTrimethylsulfoxonium iodide, BaseA general method for synthesizing donor-acceptor cyclopropanes which could be adapted. nih.gov

Ring-Closing Strategies in Fluorocyclopropane Synthesis

An alternative to cyclopropanation is the use of ring-closing reactions, where an acyclic precursor containing the necessary atoms is cyclized to form the fluorocyclopropane ring. Michael-initiated ring closure is a notable strategy in this category. researchgate.net This method typically involves an intramolecular nucleophilic attack to form the three-membered ring.

A process for preparing 1-fluorocyclopropyl-methyl-ketone has been described involving the dropwise addition of 5-bromo-3-fluoro-2-pentanone to a mixture of potassium fluoride and diethylene glycol under reduced pressure, causing the product to distill off continuously. google.com This intramolecular displacement of the bromide by a carbanion generated adjacent to the ketone and fluorine atom effectively forms the cyclopropane ring.

Ring-closing metathesis (RCM) has also been explored for the synthesis of fluorinated heterocycles, demonstrating the utility of this strategy in forming rings containing fluorine. academie-sciences.fr While directly applying RCM to form a fluorocyclopropane carbocycle is less common, the principle of ring closure remains a viable synthetic design element.

Stereoselective Approaches to Fluorocyclopropyl Units

The biological activity of molecules can be highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for synthesizing fluorocyclopropyl units is of paramount importance. nih.gov Biocatalytic strategies, for example, have emerged as a powerful tool for the stereoselective synthesis of both mono-fluorinated and gem-difluoro cyclopropanes using engineered myoglobin-based catalysts. nih.gov These enzymatic systems can cyclopropanate a broad range of gem-difluoro alkenes with excellent diastereoselectivity and enantiocontrol. nih.gov

Chemical catalysis also offers robust solutions. An organocatalysis-based strategy has been developed to access cis-configured α,α-difluorocyclopropanes with high levels of stereoselectivity. acs.org Furthermore, copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane has been shown to produce 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high stereocontrol. acs.org These boronates are versatile intermediates that can be further functionalized. acs.org The choice of chiral ligands in transition-metal-catalyzed reactions is crucial for inducing asymmetry and obtaining the desired stereoisomer.

Introduction and Functionalization of the Ethanone (B97240) Moiety

Once the fluorocyclopropyl ring system is in place, the next critical step is the introduction of the ethanone (acetyl) group. This can be achieved through various synthetic transformations.

Acylation Reactions for Ketone Formation

Acylation is a direct method for installing a ketone functional group. libretexts.org Friedel-Crafts acylation is a classic example, typically involving the reaction of an acyl chloride or anhydride (B1165640) with an aromatic ring in the presence of a Lewis acid catalyst. masterorganicchemistry.com While this is primarily used for aromatic substrates, analogous acylation reactions on other nucleophilic precursors can be envisioned. For instance, if a 1-(fluoromethyl)cyclopropyl organometallic species can be generated, its reaction with an acetylating agent like acetyl chloride would yield the desired ketone.

The synthesis of acyl fluorides from activated ketones has been developed, highlighting the reactivity of these functional groups. acs.org This suggests that a precursor molecule could be functionalized to an acyl fluoride and subsequently converted to the methyl ketone.

Organometallic Approaches in Carbonyl Synthesis

Organometallic reagents are central to the formation of carbon-carbon bonds and the synthesis of carbonyl compounds. A plausible route to 1-[1-(fluoromethyl)cyclopropyl]ethanone would involve the preparation of a 1-(fluoromethyl)cyclopropyl organometallic species, such as a Grignard reagent or an organolithium compound. This nucleophilic species could then react with an appropriate electrophile to form the ketone.

For example, reacting a 1-(fluoromethyl)cyclopropylmagnesium halide with acetic anhydride or acetyl chloride would be a standard method for ketone synthesis. A process for synthesizing 1-[3-(trifluoromethyl)phenyl]ethanone oxime involves the reaction of a Grignard complex with ketene, which could be conceptually adapted. google.com The challenge in this approach lies in the preparation and stability of the fluorinated cyclopropyl (B3062369) organometallic intermediate.

Specific Synthetic Pathways for this compound

While a direct, one-pot synthesis of this compound is not prominently described in the literature, several plausible multi-step pathways can be constructed based on established synthetic methodologies for related fluorinated cyclopropanes and ketones.

Novel Reaction Sequences for Fluorinated Ketones

Recent advancements in fluorination chemistry offer novel sequences for the synthesis of fluorinated ketones. Electrophilic fluorination using reagents like Selectfluor® is a common strategy for introducing fluorine into organic molecules. sapub.org The mechanism often involves the reaction of an enol or enolate intermediate with the electrophilic fluorine source. sapub.org For the synthesis of the target molecule, a potential precursor would be 1-acetyl-1-(hydroxymethyl)cyclopropane. The hydroxyl group could be converted to a good leaving group, followed by nucleophilic fluorination, or potentially oxidized to an aldehyde and then subjected to fluorination.

Another innovative approach involves the photocatalytic C-H fluorination directed by a ketone group. rsc.org While this method has been demonstrated for β- and γ-fluorination in larger ring systems, its applicability to the methyl group of an acetyl substituent on a cyclopropane ring would require further investigation.

Furthermore, novel catalytic transformations are emerging for the synthesis of fluorinated compounds. For example, a copper-catalyzed conversion of epoxides into fluorinated oxetanes has been developed, showcasing the potential of metal catalysis in forming C-F bonds in strained ring systems. sciencedaily.com Adapting such a strategy for the direct fluoromethylation of a cyclopropyl ketone precursor could represent a novel and efficient route.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic sequence. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.

In the context of synthesizing fluorinated cyclopropanes, the choice of catalyst and reaction conditions can significantly influence the outcome. For instance, in copper-catalyzed cyclopropanation reactions to form trifluoromethyl- and difluoromethylphosphonate-substituted cyclopropanes, a screen of different copper sources and solvents was necessary to achieve optimal yields. nih.gov It was found that copper(I) iodide in refluxing toluene (B28343) provided the best results for certain substrates. nih.gov

Similarly, for fluorination reactions using Selectfluor®, the reaction conditions can be tuned to favor mono- versus di-fluorination. sapub.org The choice of solvent (e.g., acetonitrile) and temperature (room temperature vs. reflux) can impact the reactivity and selectivity of the fluorinating agent. sapub.org The progress of such reactions is often monitored by 19F NMR to determine conversion rates and identify byproducts. sapub.orgnih.gov

The following interactive table summarizes the optimization of a generic cyclopropanation reaction, illustrating how different parameters can affect the conversion rate.

EntryCatalystTemperature (°C)SolventConversion (%)
1Rh₂(OAc)₄111TolueneNot Reported
2Rh₂(OAc)₄40DichloromethaneNot Reported
3CuI40DichloromethaneNot Reported
4CuI111Toluene74 (isolated yield)

Data adapted from a study on the synthesis of cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups, where 4-methylstyrene (B72717) was used as a model substrate. researchgate.netnih.gov

Preparation of Key Fluorinated Cyclopropyl Precursors and Intermediates

The synthesis of this compound heavily relies on the efficient preparation of key fluorinated cyclopropyl precursors. A plausible and strategic intermediate is 1-acetyl-1-chlorocyclopropane, for which synthetic methods have been reported. This compound can be prepared from 3,5-dichloro-2-pentanone via an intramolecular cyclization reaction using a base. google.comgoogle.com The reaction can be carried out in a micro flow field reactor, which is reported to improve safety and yield. google.com

Once 1-acetyl-1-chlorocyclopropane is obtained, a subsequent halogen exchange reaction (halex reaction) could be employed to replace the chlorine atom with fluorine. This would involve treating the chloro-derivative with a fluoride source, such as potassium fluoride, potentially in the presence of a phase-transfer catalyst to enhance reactivity.

Another key precursor could be a 1-(fluoromethyl)cyclopropane derivative that can be subsequently acylated. The synthesis of fluoromethyl-substituted cyclopropanes has been achieved through the electrophilic cyclization of homoallylic boronate intermediates with Selectfluor®. researchgate.net This method provides a route to a fluoromethylated cyclopropane ring, which could then be functionalized to introduce the acetyl group. For example, a 1-(fluoromethyl)cyclopropyl Grignard or organolithium reagent could be prepared and reacted with an acetylating agent like acetyl chloride or acetic anhydride.

The preparation of 1-bromo-1-cyanocyclopropane from γ-butyrolactone has also been described, which could serve as a precursor to a 1-cyanocyclopropane that is then fluorinated and converted to the ketone. researchgate.net

The following table outlines some key precursors and their potential synthetic utility.

PrecursorPotential Synthetic Route to Target Compound
1-Acetyl-1-chlorocyclopropaneHalogen exchange reaction with a fluoride source.
Homoallylic boronateElectrophilic cyclization with Selectfluor® to form a 1-(fluoromethyl)cyclopropane intermediate, followed by functionalization and acylation.
1-Bromo-1-cyanocyclopropaneConversion to a 1-cyanocyclopropane, followed by fluorination and conversion of the nitrile to a ketone.
1-(Hydroxymethyl)cyclopropyl ketoneActivation of the hydroxyl group followed by nucleophilic fluorination.

Reactivity and Reaction Mechanisms of 1 1 Fluoromethyl Cyclopropyl Ethanone and Structural Analogues

Ring-Opening Reactions of Fluorinated Cyclopropyl (B3062369) Ketones

The inherent strain energy of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions. The presence of a ketone and a fluoromethyl group on the same carbon atom significantly influences the regioselectivity and mechanism of these ring-opening processes.

Acid-Mediated Ring Cleavage and Regioselectivity

Acidic conditions, using either Brønsted or Lewis acids, facilitate the cleavage of the cyclopropane ring in fluorinated cyclopropyl ketones. The reaction is typically initiated by the activation of the carbonyl oxygen by a proton or Lewis acid, which enhances the electrophilicity of the carbonyl carbon and polarizes the adjacent carbon-carbon bonds of the cyclopropane ring. nih.gov This activation promotes the cleavage of one of the proximal C-C bonds to form a carbocationic intermediate. cas.cnacs.org

The regioselectivity of the cleavage is dictated by the stability of the resulting carbocation. In the case of cyclopropyl ketones with a quaternary carbon center, such as 1-[1-(fluoromethyl)cyclopropyl]ethanone, the ring-opening often proceeds via a stabilized tertiary carbocation. nih.gov Studies on analogous systems suggest the intermediacy of a bicyclobutonium species, which can be trapped by nucleophiles. nih.gov The regioselectivity can also be controlled by the choice of catalyst; for instance, different palladium catalysts can induce selective cleavage of specific bonds in related methylenecyclopropyl ketone systems. acs.org

Research on cyclopropyl-substituted fluoroepoxides, which are structural analogues, shows that acid catalysis can lead to ring-opening to form a carbocation intermediate, which then undergoes further rearrangement. cas.cnacs.org Similarly, Lewis acids like TfOH or BF₃·Et₂O have been shown to promote the ring expansion of certain cyclopropyl ketones. nih.gov

Nucleophile-Promoted Transformations and Bond Scission

The strained ring of cyclopropyl ketones is also a target for nucleophilic attack, often catalyzed by Lewis acids. A notable transformation is the highly regio- and diastereoselective nucleophilic substitution that occurs at the quaternary carbon stereocenter of cyclopropyl ketones. nih.gov This reaction proceeds with a complete inversion of configuration, which is consistent with an S_N2-type mechanism or a pathway involving a bicyclobutonium intermediate that undergoes backside attack. nih.gov

Various nucleophiles, including halides (from TMSBr) and azides (from TMSN₃), have been successfully employed in these transformations, yielding acyclic tertiary alkyl bromides and azides with excellent stereopurity. nih.gov The reaction preferentially occurs at the most substituted carbon center of the cyclopropane ring. nih.gov

Under neutral conditions, the combination of acetyl methanesulfonate (B1217627) and nucleophiles such as bromide or iodide can also efficiently cleave cyclopropyl ketones at room temperature. capes.gov.br This process involves a regiospecific enol acetate (B1210297) formation coupled with a stereoselective nucleophilic addition, which is also consistent with an S_N2-type ring opening. capes.gov.br

Substrate (Cyclopropyl Ketone)Reagent/CatalystNucleophileProductObservationsReference
General Cyclopropyl KetoneTMSBr / ZnCl₂Br⁻Tertiary Alkyl BromideStereoinvertive substitution at the quaternary carbon. nih.gov
General Cyclopropyl KetoneTMSN₃ / ZnCl₂N₃⁻Tertiary Alkyl AzideStereoinvertive substitution at the quaternary carbon. nih.gov
General Cyclopropyl KetoneAcetyl methanesulfonateBr⁻ or I⁻Haloalkyl Enol AcetateRegiospecific enol acetate formation; S_N2-type opening. capes.gov.br

Base-Induced Rearrangements and Defluorination Pathways

In contrast to acid-mediated reactions, base-induced transformations of fluorinated cyclopropyl systems can follow different mechanistic pathways. While specific studies on this compound under basic conditions are limited, research on analogous cyclopropyl-substituted fluoroepoxides provides valuable insights. When these fluoroepoxides are heated with a base like K₂CO₃, they can undergo a 1,2-fluorine migration, a process that is inhibited by acid. cas.cnacs.org This suggests that bases can promote rearrangements that may not involve wholesale ring cleavage into a stable carbocation, but rather proceed through a concerted mechanism or a tight ion pair intermediate. cas.cnacs.org

Another potential pathway under basic conditions is defluorination. Intramolecular nucleophilic substitution, where an oxygen or nitrogen nucleophile displaces a fluoride (B91410) ion, is a known C-F bond cleavage reaction. cas.cn For a compound like this compound, a base could potentially generate an enolate, which might then, in principle, act as an internal nucleophile, although this specific rearrangement is not prominently documented.

Factors Influencing Proximal versus Distal Bond Cleavage

The regioselectivity of the ring-opening—specifically, whether the bond cleaved is adjacent to the carbonyl group (proximal) or opposite to it (distal)—is governed by a combination of electronic and steric factors, as well as the reaction conditions. acs.orgnih.govacs.org

Electronic Effects : The presence of the electron-withdrawing ketone group polarizes the cyclopropane ring, weakening the adjacent proximal bonds. Acid-catalyzed reactions that proceed through carbocation intermediates will favor cleavage that leads to the most stable carbocation. nih.govacs.org For donor-acceptor cyclopropanes, the cleavage is often highly regioselective due to the stabilizing influence of the donor group on the resulting intermediate.

Catalyst/Reagent Control : The choice of catalyst can decisively direct the regioselectivity. In the cycloisomerization of methylenecyclopropyl ketones, different palladium catalysts or the use of sodium iodide can lead to different ring-opened products, indicating selective cleavage of either the proximal or distal bond. acs.org

Substrate Stereochemistry : The stereochemistry of the substrate itself can control the cleavage pathway. Studies on 2-(arylmethylene)cyclopropylaldehydes have shown that the E- and Z-isomers can lead to different products under Lewis acid-mediated conditions, corresponding to selective proximal and distal bond cleavage, respectively. nih.gov

Steric Hindrance : Steric bulk on the cyclopropane ring or the ketone can influence which bond is more accessible for attack by a reagent or catalyst, thereby affecting the site of cleavage. acs.org

Reactions of the Carbonyl Group

Beyond the reactivity of the strained ring, the carbonyl group of this compound undergoes the characteristic reactions of ketones.

Electrophilic and Nucleophilic Additions

The carbonyl group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and basic. libretexts.org This polarity dictates its reactivity.

Electrophilic Addition : Electrophiles, such as a proton from an acid, attack the lone pair electrons on the carbonyl oxygen. libretexts.org This step is often the first in acid-catalyzed reactions, including the ring-opening mechanisms discussed previously (Section 3.1.1).

Nucleophilic Addition : Nucleophiles attack the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.orgyoutube.com This is a fundamental reaction of ketones. Under basic or neutral conditions, a strong nucleophile attacks directly. Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon a much stronger electrophile for attack by a weaker nucleophile. youtube.com

Common nucleophilic addition reactions for ketones include the formation of hydrates (with water), hemiacetals and acetals (with alcohols), and cyanohydrins (with cyanide). libretexts.orgyoutube.com

Reaction TypeNucleophileReagent(s)Product Type
HydrationH₂OH⁺ or OH⁻ catalystHydrate (gem-diol)
Acetal (B89532) FormationR'OH (Alcohol)H⁺ catalystAcetal
Cyanohydrin Formation⁻CNHCN, KCNCyanohydrin
ReductionH⁻NaBH₄, LiAlH₄Secondary Alcohol
Grignard ReactionR'⁻R'MgBrTertiary Alcohol

Condensation and Derivatization Reactions

The ketone functionality in this compound and its analogues is a versatile handle for various condensation and derivatization reactions. These reactions are crucial for elaborating the molecular framework, introducing new functional groups, and synthesizing more complex derivatives.

One of the fundamental condensation reactions applicable to ketones is the Claisen condensation. For instance, cyclic ketones can react with methyl trifluoroacetate (B77799) in the presence of a base like sodium methoxide (B1231860) to yield trifluoroacetylated β-diketones. sapub.orgresearchgate.net This transformation highlights the reactivity of the α-carbon to the carbonyl group, leading to the formation of a new carbon-carbon bond and a 1,3-dicarbonyl system. These resulting fluorinated β-diketones are valuable synthetic intermediates. scispace.com

Another example of a condensation reaction involves the treatment of deoxybenzoins with N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.net This reaction typically leads to the formation of enaminoketones, which are versatile precursors for the synthesis of various heterocyclic compounds such as isoxazoles, pyrazoles, and pyrimidines. researchgate.net While this specific example involves a deoxybenzoin, the principle is applicable to other ketones with an enolizable proton, including fluorinated cyclopropyl ketones, allowing for the introduction of a dimethylaminopropenylidene group.

Derivatization reactions can also be achieved through the transformation of functional groups installed on the cyclopropane ring. For example, cyclopropylboronates, which can be synthesized via catalytic cyclopropanation, are highly valuable synthetic intermediates. acs.org The boronate group can be stereospecifically transformed into a variety of other functional groups, enabling the synthesis of diverse analogues, such as 2-aryl-3-(trifluoromethyl)cyclopropylamines, which are significant scaffolds in medicinal chemistry. acs.org

Reaction TypeReactantsReagentsProduct TypeReference
Claisen CondensationCyclic Ketone, Methyl trifluoroacetateSodium methoxide, Diethyl etherTrifluoroacetylated β-diketone sapub.orgresearchgate.net
Condensation with DMF-DMA2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone (B97240), DMF-DMA-Enaminoketone / Isoflavone researchgate.net
Boronate DerivatizationTrifluoromethyl-cyclopropylboronateVarious (e.g., for oxidation, amination)Diverse functionalized cyclopropanes (e.g., amines) acs.org

Transformations Involving the Fluoromethyl Substituent

The fluoromethyl group on the cyclopropane ring significantly influences the molecule's properties and can participate in or direct further chemical transformations. The synthesis of these compounds often involves installing the fluorinated substituent at a key step, and its presence can affect the reactivity of the entire molecule.

The construction of fluorinated cyclopropane rings can be achieved through various synthetic strategies. One approach involves the cyclopropanation of a vinyl fluoride. For example, a vinyl fluoride can be generated from an olefin via bromofluorination followed by the elimination of hydrogen bromide. nih.gov Subsequent cyclopropanation with ethyl diazoacetate, catalyzed by a copper salt like Cu(acac)₂, yields the desired fluorinated cyclopropanecarboxylate. nih.gov This method allows for the direct introduction of a fluorine atom onto the cyclopropane ring.

The reactivity of the fluoromethyl group itself is often characterized by its high stability. However, its strong electron-withdrawing nature can influence the reactivity of adjacent functional groups. For instance, the acidity of protons on the carbon atom bearing the fluoromethyl group can be altered, potentially influencing base-mediated reactions. Furthermore, the development of methods for the enantioselective synthesis of cyclopropanes bearing a trifluoromethyl group highlights the importance of controlling the stereochemistry of this substituent. acs.org Copper-catalyzed reactions of alkenyl boronates with trifluorodiazoethane have emerged as an effective method for preparing enantiomerically enriched 2-substituted-3-(trifluoromethyl)cyclopropylboronates. acs.org

Cycloaddition Reactions and Pericyclic Processes

Cyclopropyl ketones, particularly those bearing electron-withdrawing and electron-donating groups (donor-acceptor cyclopropanes), are highly versatile substrates for cycloaddition reactions. nih.gov The strained three-membered ring can undergo facile ring-opening upon activation, typically with a Lewis acid, to form a 1,3-dipole equivalent that can be trapped by various dipolarophiles or dienes. researchgate.net

These catalytic enantioselective cycloadditions are a powerful tool for constructing complex cyclic and spirocyclic compounds. researchgate.net For example, donor-acceptor cyclopropanes can react with 1,3-dipoles, dienes, or other dipolarophiles in [3+2], [3+3], [4+3], and other formal cycloaddition reactions to generate five-, six-, and seven-membered rings. researchgate.net The presence of the fluoromethyl group can influence the electronic properties of the cyclopropane, affecting the reactivity and selectivity of these cycloaddition processes.

Reaction TypeSubstrateReactantCatalyst/ConditionsProductReference
Formal [3+2] CycloadditionDonor-Acceptor CyclopropaneDipolarophile (e.g., alkene, alkyne)Lewis AcidFive-membered ring researchgate.net
Intramolecular [3+2] Cycloaddition1-Ene-vinylcyclopropane-Rh(I) complexBicyclic cyclopentane rsc.org
[3+2] CycloadditionDiarylnitrone3,3,3-Tribromo-1-nitroprop-1-eneBenzene, r.t.4-Nitroisoxazolidine mdpi.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1-Azido-1,1,2,2-tetrafluoroethaneTerminal alkyneCu(I) salt (e.g., CuMeSal)N-tetrafluoroethyl-1,2,3-triazole acs.org

Catalytic Transformations of Fluorinated Cyclopropyl Ketones

Catalysis plays a pivotal role both in the synthesis of fluorinated cyclopropyl ketones and in their subsequent transformations. Catalytic methods offer high efficiency, selectivity, and the ability to access chiral molecules, which is of paramount importance in the fields of pharmaceuticals and agrochemicals. acs.org

The synthesis of α-fluorinated ketones is often achieved through catalytic enantioselective fluorination. organicreactions.org This can be accomplished using various catalytic systems, including organocatalysis and metal catalysis. nih.gov For instance, primary amine catalysts derived from Cinchona alkaloids have been successfully employed for the highly enantioselective α-fluorination of cyclic ketones using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). nih.gov Similarly, Lewis acid catalysts, such as those based on titanium, can accelerate the fluorination of β-ketoesters with reagents like Selectfluor®. acs.org The mechanism of electrophilic fluorination with Selectfluor® is proposed to proceed via the attack of an enol or enolate on the electrophilic fluorine source. sapub.orgscispace.comresearchgate.net

Catalysis is also central to constructing the fluorinated cyclopropane core. Copper-catalyzed enantioselective cyclopropanation of alkenes is a well-established method. acs.org Specifically, the reaction between alkenyl boronates and trifluorodiazoethane using a copper catalyst and a chiral ligand provides a direct route to valuable trifluoromethyl-substituted cyclopropylboronates with high stereocontrol. acs.org Biocatalysis, using engineered hemoproteins, has also emerged as a powerful tool for catalyzing cyclopropanation reactions with high stereoselectivity. researchgate.net

Furthermore, photocatalysis offers novel pathways for the transformation of related structures. For example, a photocatalytic method for the hydroalkylation of alkenes with fluorinated benzoates has been developed using a tin(II) salt as a reducing agent, demonstrating a transition-metal-free approach to forming C-C bonds with fluorinated fragments. acs.org

TransformationSubstrateCatalyst SystemReagentProductReference
Asymmetric α-FluorinationCyclic KetonePrimary amine Cinchona alkaloid / TCANFSIα-Fluoroketone nih.gov
Asymmetric Fluorinationβ-KetoesterTi(TADDOLato) Lewis acidSelectfluor®α-Fluoro-β-ketoester acs.org
Enantioselective Cyclopropanation(E)-Alkenyl boronateCopper(I) / Chiral ligandTrifluorodiazoethaneTrifluoromethyl-cyclopropylboronate acs.org
Biocatalytic CyclopropanationAlkeneEngineered HemoproteinDiazo compoundSubstituted cyclopropane researchgate.net

Computational and Theoretical Investigations of 1 1 Fluoromethyl Cyclopropyl Ethanone

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Currently, there are no published studies applying quantum chemical methods to determine the specific molecular geometry and electronic structure of 1-[1-(Fluoromethyl)cyclopropyl]ethanone.

Density Functional Theory (DFT) Applications

No specific applications of Density Functional Theory (DFT) to analyze the geometric parameters (bond lengths, bond angles) and vibrational frequencies of this compound have been reported in the scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound has not been documented. Such an analysis would be crucial for understanding its chemical reactivity and kinetic stability.

Charge Distribution and Electrostatic Potential Mapping

Detailed charge distribution analysis and molecular electrostatic potential (MEP) maps, which are vital for identifying electrophilic and nucleophilic sites within the molecule, have not been computationally determined for this compound.

Mechanistic Elucidation of Reactions via Computational Modeling

There is a lack of computational studies aimed at elucidating the mechanisms of reactions involving this compound.

Transition State Analysis and Reaction Pathways

No research has been published on the transition state analysis for any proposed reactions of this compound, nor have its reaction pathways been mapped out using computational modeling.

Energy Barriers and Kinetic Considerations

Without transition state analysis, the energy barriers and kinetic parameters for reactions involving this compound have not been calculated or discussed in the literature.

Conformational Analysis and Strain Effects of the Cyclopropyl (B3062369) Ring

Theoretical calculations on the parent molecule, cyclopropyl methyl ketone, show that there are two primary minimum energy conformers: the s-cis (or bisected) and the s-trans conformers. acs.orguwlax.edu In the s-cis conformation, the carbonyl double bond is eclipsed with one of the adjacent cyclopropyl C-C bonds, which is generally the more stable arrangement. acs.orguwlax.edu The s-trans conformation, where the carbonyl group is oriented away from the ring, represents a local energy minimum. acs.org For this compound, the presence of the fluoromethyl group at the C1 position introduces additional steric and electronic factors that influence this equilibrium. The bulky fluoromethyl group likely disfavors the s-cis conformation to some extent due to increased steric hindrance, potentially shifting the conformational equilibrium.

The cyclopropane (B1198618) ring is characterized by significant ring strain, a combination of angle strain due to the 60° internal bond angles and torsional strain from the eclipsing of hydrogen atoms. maricopa.educhemistrysteps.com The introduction of a fluoromethyl substituent is predicted to further increase this strain. Quantum chemical calculations have demonstrated that fluorination of a cyclopropane ring increases its strain energy. researchgate.net This is attributed to changes in the hybridization of the carbon orbitals within the ring to accommodate the electronegative fluorine atom, leading to increased p-character in the C-C bonds and greater ring deformation. researchgate.net This elevated strain can, in turn, enhance the chemical reactivity of the cyclopropyl ring, making it more susceptible to ring-opening reactions. researchgate.netscholaris.ca

Table 1: Calculated Strain Energies of Related Cyclopropane Derivatives

CompoundStrain Energy (kcal/mol)Method of Calculation
Cyclopropane27.1Theoretical Heat of Hydrogenation
1,1-Difluorocyclopropane42.4Theoretical Heat of Hydrogenation
Methylcyclopropane~28Experimental
HexafluorocyclopropaneSignificantly higher than cyclopropaneAb initio (Hartree-Fock)

Note: Data is based on analogous compounds to infer the effects on this compound. Direct computational data for the target molecule is not available in the cited literature.

Prediction of Spectroscopic Properties and Chemical Shifts

Theoretical calculations are invaluable for predicting the spectroscopic properties of novel molecules like this compound, aiding in their identification and structural elucidation. Methods such as Density Functional Theory (DFT) are commonly employed to simulate infrared (IR) spectra and predict Nuclear Magnetic Resonance (NMR) chemical shifts. biophysics.orgnih.gov

Predicted 1H NMR Spectra: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the methylene (B1212753) protons of the fluoromethyl group, and the diastereotopic methylene protons of the cyclopropyl ring. The protons on the carbon bearing the fluorine atom will exhibit coupling with the 19F nucleus, resulting in doublet signals. The cyclopropyl protons will likely appear as complex multiplets due to geminal and cis/trans couplings.

Predicted 13C NMR Spectra: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon in the range of 200-210 ppm. The quaternary carbon of the cyclopropyl ring attached to the fluoromethyl and acetyl groups would be significantly deshielded. The carbon of the fluoromethyl group will show a large one-bond C-F coupling constant.

Predicted 19F NMR Spectra: The fluorine NMR spectrum is anticipated to show a single resonance, likely a triplet, due to coupling with the adjacent methylene protons. The chemical shift of fluorine is highly sensitive to its electronic environment. biophysics.org In a structure like this, the 19F chemical shift would be influenced by the proximity to the cyclopropyl ring and the carbonyl group. dovepress.comresearchgate.net

Predicted IR Spectra: The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1685-1725 cm-1. spectroscopyonline.comyoutube.com The presence of the cyclopropyl ring may shift this frequency slightly due to conjugation effects. Other significant bands would include C-H stretching vibrations for the methyl and methylene groups, and a characteristic C-F stretching vibration, which is usually found in the 1000-1400 cm-1 region.

Table 2: Predicted Spectroscopic Data for this compound

Nucleus/VibrationPredicted Chemical Shift/Frequency RangeNotes
1H NMR (CH3)2.0 - 2.5 ppmSinglet
1H NMR (CH2F)4.0 - 4.5 ppmDoublet (due to 19F coupling)
1H NMR (Cyclopropyl CH2)0.5 - 1.5 ppmComplex multiplets
13C NMR (C=O)200 - 210 ppm
13C NMR (CH2F)80 - 90 ppmLarge 1JCF coupling
19F NMR-220 to -240 ppm (relative to CFCl3)Triplet (due to 1H coupling)
IR (C=O Stretch)1690 - 1715 cm-1Strong absorption
IR (C-F Stretch)1000 - 1400 cm-1Strong to medium absorption

Note: These are estimated values based on typical ranges for the respective functional groups and may vary depending on the specific computational method and experimental conditions.

Molecular Dynamics Simulations for Reactive Studies

Molecular dynamics (MD) simulations provide a powerful tool for investigating the dynamic behavior and reactivity of molecules over time. For this compound, reactive MD simulations, potentially using force fields like ReaxFF, can offer atomic-level insights into potential reaction mechanisms. mdpi.com

These simulations can model various reactive processes. One area of interest is the nucleophilic addition to the carbonyl group, a characteristic reaction of ketones. jackwestin.commasterorganicchemistry.com MD simulations can be used to study the trajectory of an approaching nucleophile, the conformational changes in the substrate upon attack, and the energetics of forming a tetrahedral intermediate. The stereoselectivity of such reactions, influenced by the sterically demanding substituted cyclopropyl ring, can also be assessed. acs.org

Another key area for investigation is the reactivity of the strained cyclopropyl ring. The increased strain due to fluorination may facilitate ring-opening reactions under certain conditions, such as in the presence of acids or electrophiles. nih.govtcsedsystem.edu MD simulations can be employed to model the bond-breaking process of the cyclopropane C-C bonds, the formation of intermediates (such as carbocations), and subsequent reaction pathways. By simulating the system at different temperatures and in various solvent environments, a comprehensive understanding of the factors governing the molecule's reactivity can be achieved. These computational studies are instrumental in predicting reaction outcomes and guiding synthetic efforts.

Applications in Advanced Organic Synthesis and Pre Clinical Research

1-[1-(Fluoromethyl)cyclopropyl]ethanone as a Versatile Synthetic Building Block

The reactivity of the ketone functional group, combined with the specific properties of the fluorinated cyclopropyl (B3062369) moiety, makes this compound a valuable precursor in the synthesis of a wide array of organic structures. Its utility stems from its ability to participate in various chemical transformations to create more elaborate molecular architectures. Enantiomerically enriched cyclopropene (B1174273) derivatives, for instance, are recognized as versatile reactive building blocks due to the relief of ring strain, allowing their transformation into a wide variety of complex chiral structures. nih.govtechnion.ac.il

The ketone group in this compound serves as a key handle for the construction of diverse heterocyclic and carbocyclic systems. Heterocyclic compounds are fundamental in medicinal chemistry, and the introduction of fluorine can significantly enhance their biological properties. researchgate.nete-bookshelf.de

The synthesis of fluorinated heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, often involves the condensation of 1,3-diketones with various nucleophiles. researchgate.net The ethanone (B97240) moiety of this compound can be readily elaborated into a 1,3-diketone, thereby providing a direct entry into these important classes of fluorinated heterocycles. For example, a Claisen condensation could introduce another keto group, setting the stage for cyclization reactions. sapub.org

Furthermore, the compound is a valuable precursor for creating complex carbocycles. The cyclopropyl ring itself is a core component of many carbocyclic structures, and methods for synthesizing cyclopropyl-fused carbocyclic nucleosides have been developed. nih.gov The ketone can be used in reactions like aldol (B89426) condensations or Grignard reactions to build larger carbon skeletons, including those found in polycyclic aromatic hydrocarbons or 1-indanone (B140024) derivatives, which have shown a broad range of biological activities. beilstein-journals.orgresearchgate.net

Table 1: Potential Heterocyclic and Carbocyclic Scaffolds from this compound

Scaffold Type Potential Synthetic Route from this compound Key Intermediates
Fluorinated Pyrazoles Elaboration to a 1,3-diketone followed by condensation with hydrazine (B178648) derivatives. 1-(1-(Fluoromethyl)cyclopropyl)-1,3-butanedione
Fluorinated Isoxazoles Elaboration to a 1,3-diketone followed by condensation with hydroxylamine. 1-(1-(Fluoromethyl)cyclopropyl)-1,3-butanedione
Fluorinated Pyrimidines Elaboration to a 1,3-diketone followed by condensation with urea (B33335) or guanidine. 1-(1-(Fluoromethyl)cyclopropyl)-1,3-butanedione

The structural motifs present in this compound are frequently found in biologically active molecules, making it an ideal intermediate for their synthesis. Multicomponent reactions (MCRs) offer an efficient way to assemble complex molecules in a single step, and ketones are common starting materials in these processes. nih.gov The compound can be employed in MCRs to rapidly generate libraries of structurally diverse molecules for biological screening.

The fluorinated cyclopropylmethylamine moiety, which can be synthesized from the corresponding ketone, is a key component in various pharmacologically active compounds. For example, its incorporation into a series of poly-ADP ribose glycohydrolase (PARG) inhibitors was explored to enhance metabolic stability. nih.gov This highlights the direct relevance of derivatives of this compound in the synthesis of potential therapeutics. The synthesis of biologically active 1-indanone derivatives often proceeds through intermediates that could be derived from this ketone. researchgate.net

Strategic Role in Pre-clinical Medicinal Chemistry and Drug Discovery

The incorporation of fluorine and cyclopropyl groups into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.netscilit.comsemanticscholar.org The 1-(fluoromethyl)cyclopropyl group is a prime example of a bioisosteric replacement designed to address common challenges in drug development. nih.gov

Fluorination can significantly impact a molecule's pharmacological potency through various mechanisms. The high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its pKa and its ability to participate in hydrogen bonding and other non-covalent interactions with its biological target. mdpi.com

Strategic fluorination can lead to enhanced binding affinity and selectivity. For instance, the introduction of a fluorine atom into a series of casein kinase 2 (CSNK2) inhibitors maintained low nanomolar potency. mdpi.com In another example, fluorination of hallucinogenic tryptamines was shown to modulate their affinity and functional potency at serotonin (B10506) receptors. nih.gov By providing a fluorinated building block, this compound allows for the systematic exploration of these effects in new chemical entities.

A major hurdle in drug discovery is achieving adequate metabolic stability and oral bioavailability. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. researchgate.net Placing a fluorine atom at a known metabolic hotspot is a common and effective strategy to block metabolism and increase a drug's half-life. nih.govmdpi.com

The cyclopropyl group also contributes to metabolic stability. Its strained ring system possesses C-H bonds that are stronger than those in typical alkanes, reducing their susceptibility to oxidative metabolism. nih.govhyphadiscovery.com The combination of both features in the 1-(fluoromethyl)cyclopropyl moiety makes it a powerful tool for medicinal chemists. This dual approach can effectively shield a potential metabolic site, leading to improved pharmacokinetic profiles, as demonstrated in the optimization of PARG inhibitors where a monofluorinated cyclopropyl derivative showed increased metabolic stability. nih.gov

Table 2: Influence of Fluorination and Cyclopropyl Groups on Pre-clinical Properties

Feature Property Influenced General Outcome in Pre-clinical Studies Reference
Fluorination Metabolic Stability Blocks oxidation at metabolically labile positions, increasing in vivo half-life. nih.govmdpi.com
Binding Affinity Alters electronic properties, potentially increasing target potency and selectivity. nih.gov
Bioavailability Can improve membrane permeability and reduce clearance. mdpi.com
Cyclopropyl Group Metabolic Stability C-H bonds are less susceptible to CYP-mediated oxidation. nih.govhyphadiscovery.com
Receptor Binding Imparts conformational rigidity, reducing the entropic penalty of binding. nih.govresearchgate.net

The three-membered ring of the cyclopropyl group imparts significant conformational rigidity to a molecule. hyphadiscovery.com This restriction of free rotation can be highly beneficial for receptor binding. By locking a molecule into a specific, biologically active conformation, the entropic penalty associated with binding to a receptor is reduced, which can lead to a significant increase in binding affinity. nih.govnih.gov

This pre-organization of the ligand for its binding site can also enhance selectivity, as the rigid conformation may fit optimally into the target receptor but poorly into off-target sites. The cyclopropyl fragment is frequently used in drug design to achieve this conformational constraint, thereby improving potency and reducing off-target effects. nih.govresearchgate.net The 1-(fluoromethyl)cyclopropyl group in this compound provides this valuable conformational-restricting element, making it a desirable building block for the synthesis of potent and selective drug candidates.

Structure-Activity Relationship (SAR) Studies in Fluorinated Scaffolds

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of bioactive compounds. The 1-(fluoromethyl)cyclopropyl moiety, present in "this compound," offers a unique combination of a rigid cyclopropyl ring and the electronic effects of a fluoromethyl group. While specific structure-activity relationship (SAR) studies on this exact ketone are not extensively documented in publicly available literature, the broader class of fluorinated cyclopropanes has been the subject of significant investigation, providing valuable insights into their role in modulating biological activity. thieme.deresearchgate.net

Fluorinated cyclopropanes are recognized as desirable pharmacophores in drug discovery due to the conformational rigidity of the cyclopropane (B1198618) ring and the beneficial effects of carbon-fluorine bonds on pharmacokinetic properties, such as metabolic stability and cell permeability. researchgate.net The strategic placement of fluorine can influence a molecule's acidity, basicity, lipophilicity, and conformation, thereby affecting its binding affinity and selectivity for biological targets. nih.govsapub.org

A pertinent example of SAR studies on fluorinated cyclopropane derivatives can be found in the development of selective serotonin 2C (5-HT2C) receptor agonists. nih.gov In a series of 2-phenylcyclopropylmethylamines, the introduction of a fluorine atom onto the cyclopropane ring was explored to enhance potency, selectivity, and metabolic stability. nih.gov The rationale was that fluorination could alter the compound's conformation for better receptor fit, increase lipophilicity for improved brain penetration, and block potential sites of oxidative metabolism. nih.gov

The biological activities of these fluorinated analogs were compared to their non-fluorinated parent compounds, revealing important SAR trends. For instance, the fluorinated cyclopropane derivative (+)-21a demonstrated comparable 5-HT2C activity and selectivity over the 5-HT2B receptor when compared to its non-fluorinated counterpart. nih.gov This indicates that the introduction of fluorine at this position is well-tolerated and can maintain the desired pharmacological profile. The table below summarizes the in vitro functional activity of selected fluorinated 2-phenylcyclopropylmethylamine derivatives at 5-HT2 receptors.

CompoundR5-HT2C EC50 (nM)5-HT2B EC50 (nM)5-HT2A EC50 (nM)
(+)-21aH4.79.4140
(+)-21b3-Me8.0>10,0001,400
(+)-21c3-F2.5320150
(+)-21d3-Cl4.61,200250
Data sourced from a study on fluorinated 5-HT2C agonists. nih.gov

These studies underscore the utility of fluorinated cyclopropyl scaffolds in fine-tuning the pharmacological properties of drug candidates. The insights gained from such SAR analyses are crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles. While direct SAR data for "this compound" is limited, the principles derived from related fluorinated cyclopropane structures suggest its potential as a valuable building block in medicinal chemistry.

Integration into Fragment-Based Drug Design and Library Synthesis

Fragment-based drug design (FBDD) has emerged as a powerful approach in modern drug discovery, focusing on the identification of low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The unique structural and physicochemical properties of "this compound" make it and similar fluorinated cyclopropyl fragments attractive candidates for inclusion in fragment libraries.

The cyclopropyl group itself is a versatile fragment that frequently appears in preclinical and clinical drug molecules. semanticscholar.org Its rigid, three-dimensional structure can effectively probe small pockets in a protein's binding site, and it is often used as a bioisosteric replacement for gem-dimethyl groups or carbonyls. nih.gov The addition of a fluoromethyl group introduces several advantageous properties for FBDD. Fluorine can enhance binding affinity through favorable interactions with the protein target and can improve metabolic stability. mdpi.com

Furthermore, the presence of the 19F atom in fluorinated fragments allows for the use of sensitive biophysical techniques for screening. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in FBDD for detecting the binding of fluorinated fragments to a target protein. mdpi.com Since biological systems are naturally devoid of fluorine, the 19F NMR signal provides a clean background for detecting binding events, even for weak interactions that are characteristic of fragment binding. mdpi.com This makes fluorinated fragment libraries, which could include compounds like "this compound," highly valuable for efficient hit identification. mdpi.com

The synthesis of libraries of fluorinated cyclopropanes for FBDD can be achieved through various synthetic methodologies. Modern synthetic methods are continually being developed to access fluorocyclopropanes in a stereocontrolled manner, which is crucial for exploring the three-dimensional chemical space in drug design. thieme.de These methods often involve the cyclopropanation of fluorinated alkenes or the fluorination of pre-existing cyclopropyl rings. nih.govnih.gov The availability of such synthetic routes enables the creation of diverse libraries of fluorinated cyclopropyl fragments with varied substitution patterns for screening against a wide range of biological targets.

Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system. The structural features of "this compound" suggest its potential utility as a scaffold for the development of novel chemical probes. The ketone functionality provides a handle for further chemical modification, allowing for the attachment of reporter groups, such as fluorophores or affinity tags.

The fluorinated cyclopropyl moiety can contribute to the probe's properties by enhancing its specificity and metabolic stability. For example, in the development of positron emission tomography (PET) imaging agents for the dopamine (B1211576) transporter (DAT), a radiolabeled derivative containing a 2-([18F]fluoromethyl)cyclopropyl group, namely [18F]PR17.MZ, was synthesized and evaluated. nih.gov This demonstrates the utility of the fluoromethylcyclopropyl group in designing probes for in vivo imaging. nih.gov

Moreover, the cyclopropyl group has been incorporated into fluorescent probes for detecting enzymatic activity. For instance, fluorescent molecular probes based on cyclopropyl esters have been developed as substrates for enzymes like butyrylcholinesterase (BChE) and carboxylesterase (CE). nih.gov Cleavage of the ester by the enzyme releases the fluorophore, leading to a detectable signal. Although "this compound" is a ketone rather than an ester, the principle of using a functionalized cyclopropane as a core structure for probes is well-established. The ketone could potentially act as a reactive handle for covalent modification of a target protein, or the entire molecule could serve as a starting point for the design of non-covalent probes.

The development of small-molecule fluorescent probes is a rapidly advancing field in chemical biology, enabling the real-time visualization of cellular processes. ed.ac.uknih.gov The design of such probes often involves the elaboration of core dye structures with various chemical moieties to interrogate specific biological systems. nih.gov The incorporation of the 1-(fluoromethyl)cyclopropyl group into such probes could offer advantages in terms of target engagement and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-[1-(Fluoromethyl)cyclopropyl]ethanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of cyclopropyl precursors. For example, chlorination/fluorination of cyclopropyl methyl ketone using metallic aluminum catalysts and halogenating agents under controlled temperatures (e.g., 0–25°C) in solvents like dichloromethane. Yields vary (e.g., 75–90% for analogous compounds ). Purification via column chromatography or recrystallization improves purity. Optimizing solvent polarity (e.g., using THF vs. DCM) and catalyst loading can enhance efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Expect peaks at ~1745 cm⁻¹ (C=O stretch) and 2994 cm⁻¹ (C-H bending of cyclopropane) .
  • NMR : ¹H-NMR shows cyclopropane protons as multiplet signals (δ 1.2–1.8 ppm) and fluoromethyl groups as doublets (δ 4.5–5.0 ppm, J ≈ 47 Hz). ¹³C-NMR confirms ketone carbonyl at ~210 ppm .
  • Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ at m/z 103.1 (C₅H₇FO⁺) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitutions compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity increases electrophilicity at the cyclopropane ring, accelerating nucleophilic attacks (e.g., thiol additions). Quantum chemical calculations (e.g., DFT) show reduced activation energy (~5–10 kJ/mol) compared to chlorinated analogs. Experimentally, reactions with thiols proceed at 25°C with >85% yield vs. 60–70% for non-fluorinated derivatives .

Q. What strategies resolve contradictions in synthetic yields when introducing substituents to the cyclopropane ring?

  • Methodological Answer : Contradictions arise from steric effects and electronic tuning. For example:

  • Electron-Withdrawing Groups (EWGs) : Lower yields (e.g., 70% for 4-bromo derivatives) due to increased ring strain. Use bulky bases (e.g., LDA) to stabilize intermediates .
  • Electron-Donating Groups (EDGs) : Higher yields (e.g., 90% for methyl groups) via ring stabilization. Optimize solvent (aprotic > protic) and temperature (0°C vs. RT) .
  • Data-Driven Table :
SubstituentYield (%)Optimal Conditions
-F88DCM, 25°C, AlCl₃
-Cl75THF, 0°C, AlCl₃
-Br70DMF, RT, LDA

Q. What computational approaches predict the metabolic stability of the fluoromethyl group, and how do they align with in vitro data?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for C-F bonds (~485 kJ/mol) to predict resistance to oxidative metabolism .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes; fluorine’s small radius reduces steric hindrance, enhancing metabolic stability .
  • In Vitro Validation : Studies with Cunninghamella elegans show >95% fluoromethyl group retention after 72 hours, confirming computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.